![molecular formula C14H10ClFO B15203896 1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone is an organic compound with the molecular formula C14H10ClFO It is a biphenyl derivative where the ethanone group is substituted at the 4-position of the biphenyl ring, with additional chloro and fluoro substituents at the 4’ and 3’ positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation of 4-chloro-3-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Electrophilic Substitution: Halogenated biphenyl derivatives.
Nucleophilic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the chloro or fluoro groups.
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
科学的研究の応用
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its specific molecular targets and pathways are ongoing .
類似化合物との比較
- 1-(4-Chloro-3-fluorophenyl)ethanone
- 1-(4-Chloro-3-methylphenyl)ethanone
- 1-(4-Chloro-3-bromophenyl)ethanone
Comparison: 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-yl) ethanone is unique due to the presence of both chloro and fluoro substituents on the biphenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties and biological effects, making it a valuable compound for diverse applications .
特性
分子式 |
C14H10ClFO |
|---|---|
分子量 |
248.68 g/mol |
IUPAC名 |
1-[4-(4-chloro-3-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H10ClFO/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-8H,1H3 |
InChIキー |
JCCAPLYQFMUESI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


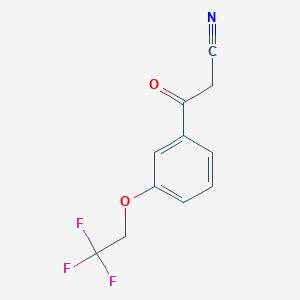
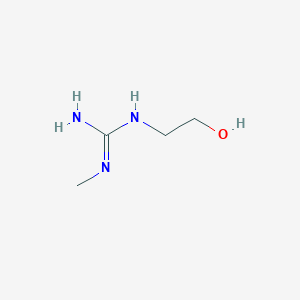
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
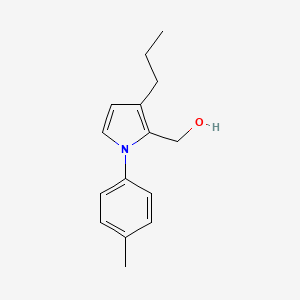
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
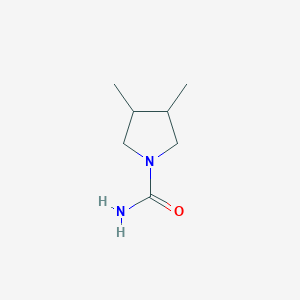
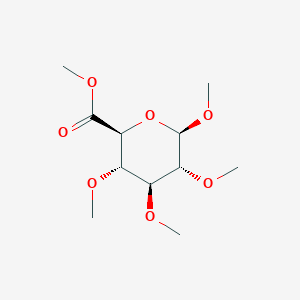
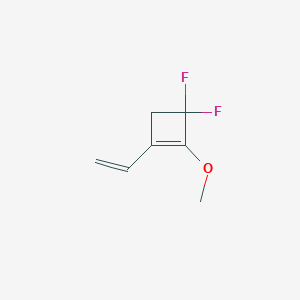
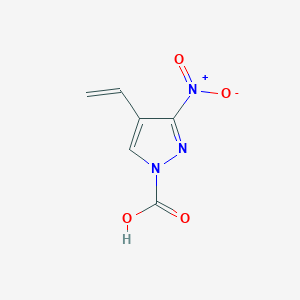
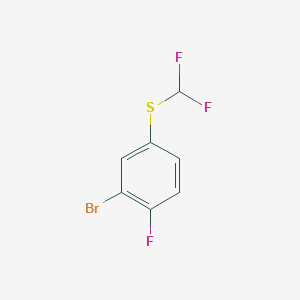
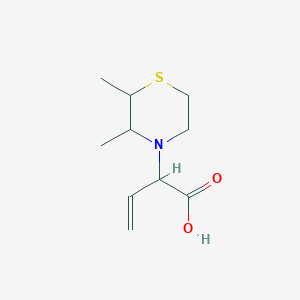
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
